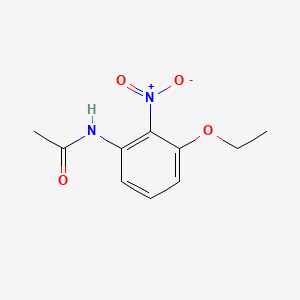
Acetamide, N-(ethoxynitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(ethoxynitrophenyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethoxy group and a nitrophenyl group attached to the nitrogen atom of the amide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(ethoxynitrophenyl)- typically involves the reaction of an appropriate acyl chloride or anhydride with an amine. For instance, the reaction of ethoxybenzoyl chloride with nitroaniline under controlled conditions can yield the desired amide. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of Acetamide, N-(ethoxynitrophenyl)- may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Additionally, electrosynthesis has been explored as a greener alternative for amide synthesis, offering a more sustainable approach .
化学反応の分析
Types of Reactions
Acetamide, N-(ethoxynitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with different alkoxy groups replacing the ethoxy group.
科学的研究の応用
Acetamide, N-(ethoxynitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Acetamide, N-(ethoxynitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Acetamide: A simpler amide without the ethoxy and nitrophenyl groups.
N-Phenylacetamide: Contains a phenyl group instead of the nitrophenyl group.
N-Ethoxyacetamide: Contains an ethoxy group but lacks the nitrophenyl group.
Uniqueness
Acetamide, N-(ethoxynitrophenyl)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications .
特性
CAS番号 |
128034-97-9 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
N-(3-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChIキー |
OZXVJKOUOUSPPV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



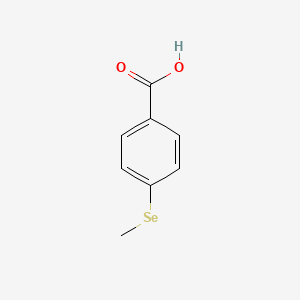
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
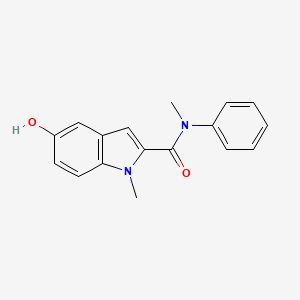
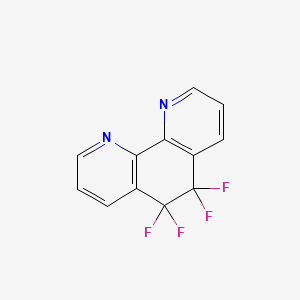
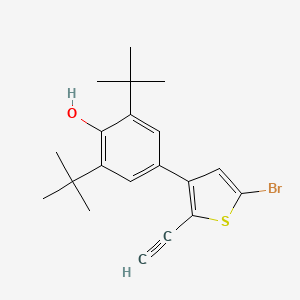

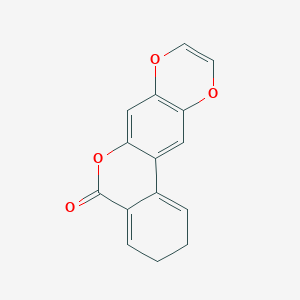

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


